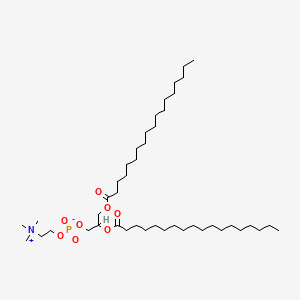![molecular formula C14H15N3 B3432161 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline CAS No. 96793-51-0](/img/structure/B3432161.png)
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline
Descripción general
Descripción
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline (H-IQx) is a heterocyclic compound that belongs to the family of indoloquinoxalines. It is a synthetic molecule that has been used in scientific research and laboratory experiments due to its unique properties. It has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline has been studied for its potential applications in a variety of scientific fields. It has been used as a scaffold for the synthesis of new compounds with potential medicinal properties. It has also been studied for its potential use in drug delivery systems, as a potential inhibitor of enzymes, and as a potential anticancer agent. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of monoamine oxidase.
Mecanismo De Acción
The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed that it may interact with metal ions, enzymes, and other molecules to produce its desired effects. It has been shown to bind to zinc ions and inhibit the activity of enzymes such as monoamine oxidase. Additionally, it has been shown to interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which may lead to an increase in monoamine neurotransmitters and a decrease in anxiety. It has also been shown to modulate gene expression, which may lead to changes in cell proliferation and differentiation. Additionally, it has been shown to bind to zinc ions, which may lead to changes in the activity of enzymes and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Additionally, it is a small molecule, which makes it easier to study in detail. However, it is also a relatively unstable molecule, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for research on 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline. One potential direction is to further investigate its potential applications in drug delivery systems, as an inhibitor of enzymes, and as an anticancer agent. Additionally, research could be conducted to further understand its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to investigate potential new synthesis methods for this compound and to develop new derivatives of the molecule with enhanced properties.
Propiedades
IUPAC Name |
6a,7,8,9,10,10a-hexahydro-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h3-4,7-10H,1-2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYPHOFODBTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC4=CC=CC=C4N=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704461 | |
| Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092352-91-4, 96793-51-0 | |
| Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazine-3-carbaldehyde](/img/structure/B3432081.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3432090.png)


![1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate](/img/structure/B3432110.png)








